4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide
Overview
Description
4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: It can be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic metabolites within the tumor cells .
Comparison with Similar Compounds
Similar Compounds
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with anticancer properties.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: A compound with similar biological activity but different structural features.
Uniqueness
4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-[2-[[5-[4-(dimethylamino)phenyl]-3-oxocyclohexen-1-yl]amino]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(2)20-7-5-17(6-8-20)18-13-19(15-21(26)14-18)24-12-11-16-3-9-22(10-4-16)29(23,27)28/h3-10,15,18,24H,11-14H2,1-2H3,(H2,23,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJVSQAAGOIZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.